![molecular formula C26H18O5 B11396913 [3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11396913.png)

[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

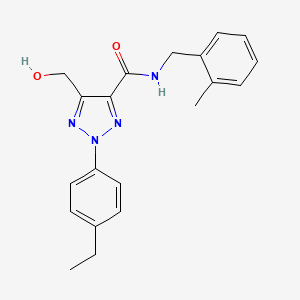

- “[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid” is a mouthful, so let’s break it down. This compound belongs to the indole family, which is a class of heterocyclic aromatic compounds.

- The indole nucleus consists of a benzene ring fused with a pyrrole ring, making it an important structural motif in various natural products and synthetic drugs.

- Physically, indoles are crystalline, colorless compounds with specific odors.

- The compound you mentioned contains a furochromene ring fused to the indole core, along with an acetic acid side chain.

Preparation Methods

- The synthetic routes for this compound can vary, but I’ll highlight a common approach:

- Start with a biphenyl derivative (biphenyl-4-carboxylic acid) and react it with a suitable reagent to introduce the furochromene ring. One method involves cyclization using stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) in 1-propanol .

- The resulting intermediate can then undergo further reactions to introduce the acetic acid moiety.

Chemical Reactions Analysis

- This compound can participate in various reactions:

Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different functional groups.

Substitution: The biphenyl portion can undergo electrophilic substitution due to the excess π-electrons delocalization.

Reduction: Reduction of specific functional groups may occur.

- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.

Scientific Research Applications

Antiviral Activity: Indole derivatives have shown antiviral properties.

Anticancer Potential: Certain indole derivatives demonstrate promising anticancer activity .

Mechanism of Action

- The exact mechanism of action for this specific compound would require further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

- Similar compounds include other indole derivatives, such as tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic drugs containing the indole scaffold.

- Uniqueness lies in the fused furochromene ring and the acetic acid side chain.

Properties

Molecular Formula |

C26H18O5 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-[5-methyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid |

InChI |

InChI=1S/C26H18O5/c1-15-19-11-21-22(18-9-7-17(8-10-18)16-5-3-2-4-6-16)14-30-23(21)13-24(19)31-26(29)20(15)12-25(27)28/h2-11,13-14H,12H2,1H3,(H,27,28) |

InChI Key |

MKIZGLSXXHMEQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396834.png)

![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396840.png)

![N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11396852.png)

![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396857.png)

![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396869.png)

![Methyl 4-(5-{[(2-{[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]amino}ethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B11396876.png)

![3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396890.png)

![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11396902.png)

![N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11396904.png)

![6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396906.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11396920.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11396927.png)